molecular formula C14H18O5 B13666423 Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate

Cat. No.: B13666423
M. Wt: 266.29 g/mol
InChI Key: ZOKHKBYKASDCPA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate is an organic compound with the molecular formula C14H18O5. It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties. This compound is characterized by its aromatic ring and ester functional groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 5-methoxybenzoic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or benzene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes or receptors. The aromatic ring may also participate in π-π interactions with biomolecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Lacks the methoxy group on the aromatic ring.

    Methyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate: Contains a methyl ester instead of an ethyl ester.

    Ethyl 2-(2-oxo-2-phenylethyl)-5-methoxybenzoate: Contains a phenyl group instead of an ethoxy group.

Uniqueness

This compound is unique due to the presence of both the ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups provide distinct chemical properties that can be leveraged in various applications .

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-18-13(15)8-10-6-7-11(17-3)9-12(10)14(16)19-5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKHKBYKASDCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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